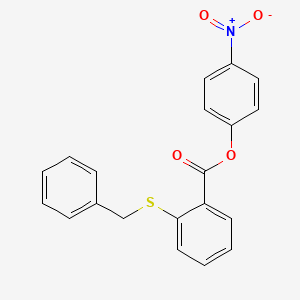

4-nitrophenyl 2-(benzylthio)benzoate

Description

4-Nitrophenyl 2-(benzylthio)benzoate is a nitroaromatic compound featuring a benzoate ester core substituted with a benzylthio group at the 2-position and a 4-nitrophenyl group as the ester substituent. This compound’s structure combines electron-withdrawing (nitro) and electron-donating (benzylthio) groups, which influence its reactivity, stability, and biological interactions. These groups enhance lipophilicity and target-binding affinity, making such compounds candidates for enzyme inhibition and therapeutic applications .

Properties

IUPAC Name |

(4-nitrophenyl) 2-benzylsulfanylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO4S/c22-20(25-17-12-10-16(11-13-17)21(23)24)18-8-4-5-9-19(18)26-14-15-6-2-1-3-7-15/h1-13H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGNDDPMDKNRVIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=CC=CC=C2C(=O)OC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares 4-nitrophenyl 2-(benzylthio)benzoate with structurally related compounds:

Reactivity and Stability

- Nitro Group Position: The 4-nitro substitution in the target compound ensures strong electron withdrawal, stabilizing the ester bond compared to 3-nitro analogs (e.g., 2-(4-Bromophenyl)-2-oxoethyl 4-(quinoxalin-2-yl)benzoate, ). This positioning also reduces steric hindrance, enhancing enzymatic interactions .

- Benzylthio vs. Methylthio : Replacing benzylthio with methylthio (e.g., 2-(Methylthio)-3-nitropyridine , ) decreases lipophilicity (LogP reduction by ~1.5 units), impacting membrane permeability .

- Ester vs. Amide Linkage : Unlike N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide (), the benzoate ester in the target compound offers hydrolytic lability, useful in prodrug designs .

Q & A

Q. What are the recommended synthetic routes for preparing 4-nitrophenyl 2-(benzylthio)benzoate, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves a multi-step approach:

Esterification : React 2-(benzylthio)benzoic acid with 4-nitrophenol using a coupling agent like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous dichloromethane. Catalytic DMAP (4-dimethylaminopyridine) enhances reactivity .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Monitor purity via TLC (Rf ~0.5 in 7:3 hexane:EtOAc) .

-

Optimization Strategies :

-

Vary solvents (e.g., THF vs. DCM) to improve yields.

-

Adjust stoichiometry (1.2:1 molar ratio of acid to phenol) to minimize side products.

-

Monitor reaction progress using HPLC (C18 column, acetonitrile/water mobile phase) .

- Data Table : Synthetic Optimization Parameters

| Parameter | Tested Conditions | Optimal Condition | Yield (%) |

|---|---|---|---|

| Solvent | DCM, THF, Toluene | DCM | 78 |

| Coupling Agent | DCC, EDCI, HATU | EDCI/DMAP | 82 |

| Reaction Time | 6h, 12h, 24h | 12h | 80 |

Q. Which analytical techniques are most effective for characterizing 4-nitrophenyl 2-(benzylthio)benzoate?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR (CDCl₃, 400 MHz): Key signals include aromatic protons (δ 7.2–8.3 ppm), benzylthio –SCH₂– (δ 3.8–4.1 ppm), and nitro group deshielding effects .

- ¹³C NMR : Confirm ester carbonyl (~168 ppm) and nitro group proximity effects on aromatic carbons .

- IR Spectroscopy : Ester C=O stretch (~1720 cm⁻¹) and NO₂ symmetric/asymmetric vibrations (~1520, 1350 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (expected m/z: ~382.1) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. X-ray crystallography) for 4-nitrophenyl 2-(benzylthio)benzoate be resolved?

- Methodological Answer :

- Step 1 : Re-examine sample purity via HPLC (C18 column, 70:30 acetonitrile/water, λ = 254 nm). Impurities >2% may distort NMR signals .

- Step 2 : Perform variable-temperature NMR (VT-NMR) to assess dynamic effects (e.g., rotational barriers in the benzylthio group) .

- Step 3 : Compare with X-ray crystallography data (if single crystals are obtainable). For example, similar nitroaryl esters show planarity deviations <5° in crystal lattices, affecting spectral interpretations .

- Computational Support : Use DFT (Density Functional Theory) to model NMR chemical shifts (Gaussian 16, B3LYP/6-311+G(d,p)) and compare with experimental data .

Q. What strategies are recommended for studying the hydrolytic stability of 4-nitrophenyl 2-(benzylthio)benzoate under physiological conditions?

- Methodological Answer :

- Experimental Design :

Buffer Solutions : Prepare PBS (pH 7.4) and simulate gastric fluid (pH 1.2). Include controls with esterase enzymes (e.g., porcine liver esterase) to mimic biological activity .

Kinetic Monitoring : Use UV-Vis spectroscopy (λ = 400 nm for 4-nitrophenolate release) at 25°C and 37°C. Calculate half-life (t₁/₂) from absorbance vs. time plots .

-

Data Interpretation :

-

A biphasic degradation profile suggests competing hydrolysis mechanisms (acid-catalyzed vs. enzymatic).

-

Compare activation energy (Ea) via Arrhenius plots to identify dominant pathways .

- Data Table : Hydrolytic Stability Under Varied Conditions

| Condition | pH | Temperature (°C) | Half-Life (t₁/₂) |

|---|---|---|---|

| PBS (no enzyme) | 7.4 | 37 | 48h |

| PBS + esterase | 7.4 | 37 | 2.5h |

| Simulated gastric | 1.2 | 37 | 120h |

Q. How can computational methods aid in predicting the reactivity of 4-nitrophenyl 2-(benzylthio)benzoate in nucleophilic substitution reactions?

- Methodological Answer :

- Molecular Modeling :

DFT Calculations : Optimize geometry (B3LYP/6-31G*) and compute electrostatic potential maps to identify electrophilic sites (e.g., carbonyl carbon vs. nitro group) .

Transition State Analysis : Locate TS for benzylthio group displacement using QM/MM hybrid methods (e.g., Gaussian + AMBER). Activation barriers >25 kcal/mol suggest low reactivity .

- Experimental Validation : Perform kinetic studies with nucleophiles (e.g., amines, thiols) in DMF. Monitor via LC-MS to correlate computational predictions with observed rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.